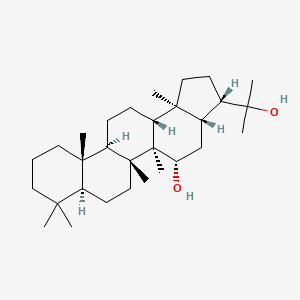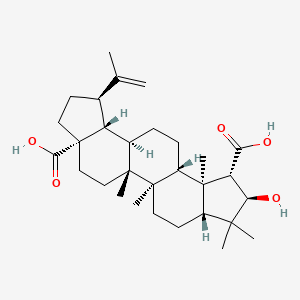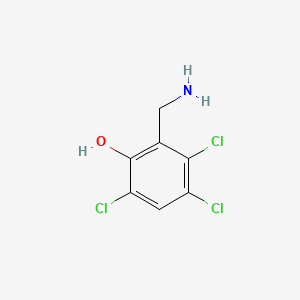
2-(Aminomethyl)-3,4,6-trichlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(aminomethyl)-3,4,6-trichlorophenol is a member of the class of trichlorophenols that is phenol substituted by chloro groups at positions 3, 4 and 6 and an aminomethyl group at position 2. It is a member of trichlorophenols and a primary amino compound. It derives from a benzylamine.
科学的研究の応用
Photocatalytic Removal of Trichlorophenol from Water
Research on the photocatalytic oxidation of 2,4,6-trichlorophenol over ZnO demonstrates its potential in the abatement of this pollutant from water. The process was optimized for efficiency, considering factors like initial ZnO doses, substrate concentration, and pH levels. This method presents a promising approach for water purification and environmental remediation (Gaya et al., 2010).
Atropisomerism in Pharmaceutical Research
The study of atropisomerism in 4-(2-Thienyl)-4H-1, 2, 4-triazole Derivatives, related to 2-(Aminomethyl)-3,4,6-trichlorophenol, offers insights into stereochemistry in pharmaceutical sciences. This research provides a foundation for developing new drugs with specific stereochemical configurations (Marubayashi et al., 1992).
Peroxidase-Catalyzed Oxidation in Bioactivation
Investigations into the peroxidase-catalyzed oxidation of 2,4,6-Trichlorophenol highlight its role as a reducing substrate and its potential pathway in bioactivation. This study contributes to understanding the environmental and toxicological impacts of chlorophenols (Wiese et al., 1998).
Environmental Impact of Photolytic Conversion
Research on the photolytic degradation of chlorophenolic substances, including 2,4,6-trichlorophenol, underscores the environmental significance of such transformations. The formation of more toxic by-products during these processes informs environmental protection strategies (Svenson & Hynning, 1997).
特性
CAS番号 |
34646-62-3 |
|---|---|
分子式 |
C7H6Cl3NO |
分子量 |
226.5 g/mol |
IUPAC名 |
2-(aminomethyl)-3,4,6-trichlorophenol |
InChI |
InChI=1S/C7H6Cl3NO/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1,12H,2,11H2 |
InChIキー |
ZKOOKXLPQGZFCQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CN)O)Cl |
正規SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CN)O)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



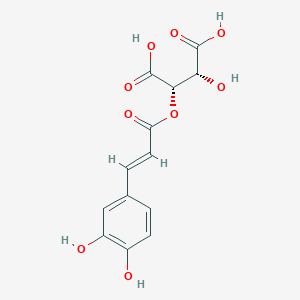
![2-[6-(Carboxymethyl)-4,4-dimethylmorpholin-4-ium-2-yl]acetic acid](/img/structure/B1253408.png)
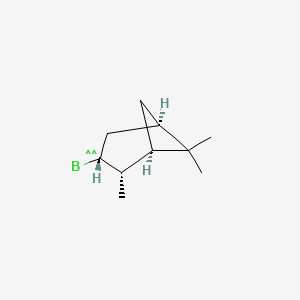
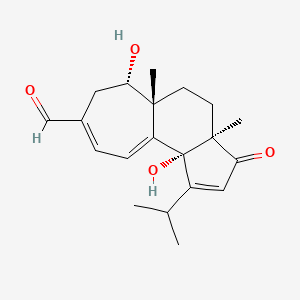
![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B1253412.png)


![(4R,5'R,6R,6'R,8S,10E,13S,14E,16E)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1253417.png)

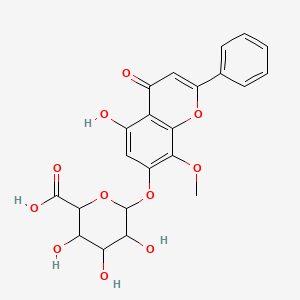
![N-(2-furanylmethyl)-6-propyl-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1253424.png)
